1-(3,4-Difluorobenzyl)piperazine

Overview

Description

The compound 1-(3,4-Difluorobenzyl)piperazine is a derivative of benzylpiperazine, which is a chemical compound with various pharmaceutical applications. While the specific compound 1-(3,4-Difluorobenzyl)piperazine is not directly mentioned in the provided papers, related compounds have been studied for their potential in medical applications, such as cerebral vasodilators and serotonin receptor agonists.

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been described in several studies. For instance, the synthesis of metabolites related to 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, was performed to confirm their structures . Another study detailed the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine, discussing the factors influencing alkylation, acidulation, and reduction of the nitro group . Additionally, a rapid synthesis method for 1-benzyl-2-difluoromethyl-piperazine was reported, which could be adapted for the synthesis of various 1-benzyl 2-substituted piperazines .

Molecular Structure Analysis

Spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, have been employed to analyze the molecular structure of benzylpiperazine derivatives. For example, 1-(4-Methylbenzyl) piperazine was studied using these techniques, and the molecular structure was further investigated using density functional theory (DFT) calculations . X-ray diffraction studies have also been used to confirm the structure of synthesized compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate .

Chemical Reactions Analysis

The chemical reactivity of benzylpiperazine derivatives can be inferred from their interactions with biological targets. For instance, 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in the rat brain, affecting serotonin turnover . The molecular docking study of 1-(4-Methylbenzyl) piperazine indicated potential inhibitory activity against Bacillus cereus .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are crucial for their biological activity. The study of 1-(4-Methylbenzyl) piperazine revealed its dipole moment, hyperpolarizability, indicating good non-linear optical (NLO) properties, and thermodynamic properties at different temperatures . The crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate provided insights into its intermolecular interactions and three-dimensional architecture .

Scientific Research Applications

Therapeutic Potential and Molecular Design

Piperazine derivatives are recognized for their extensive therapeutic applications, including roles as central nervous system (CNS) agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine drugs. These compounds have also found use in pain relief and imaging applications. The versatility of piperazine is attributed to its ability to serve as a flexible building block for drug discovery, where modifications to the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resultant molecules. This adaptability underscores the potential for designing novel therapeutics for various diseases (Rathi et al., 2016).

Anti-mycobacterial Activity

Piperazine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the importance of piperazine as a critical component in the structural framework of anti-tuberculosis molecules. The review of anti-mycobacterial compounds over the past five decades emphasizes the potential of piperazine-based molecules in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Environmental Applications

Recent advances in nanofiltration (NF) membrane technology have leveraged piperazine-based polymers to achieve significant improvements in water treatment processes. These membranes, characterized by crumpled polyamide films, demonstrate enhanced water permeance, selectivity, and antifouling performance, showcasing the environmental applications of piperazine derivatives (Shao et al., 2022).

Biological and Pharmacological Properties

Piperazine and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory effects. This diversity underscores the potential of piperazine compounds in the development of new therapeutic agents with high efficacy, better potency, and lesser toxicity (Verma & Kumar, 2017).

properties

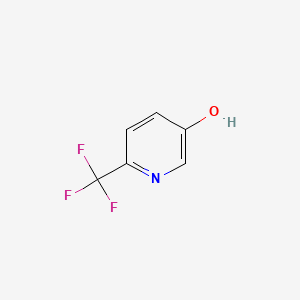

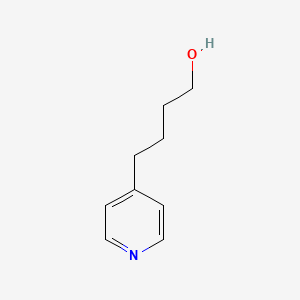

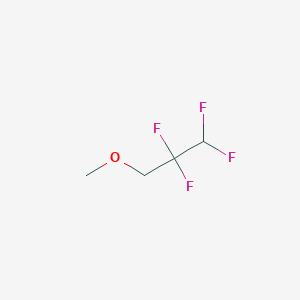

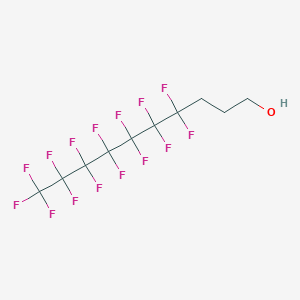

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUZZARHVURUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382311 | |

| Record name | 1-(3,4-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorobenzyl)piperazine | |

CAS RN |

203860-01-9 | |

| Record name | 1-(3,4-Difluorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

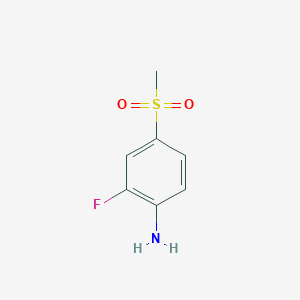

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane](/img/structure/B1304135.png)